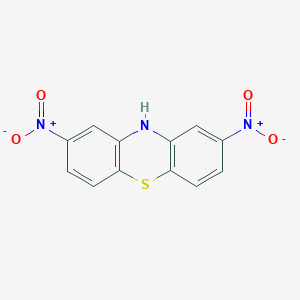

2,8-dinitro-10H-phenothiazine

Description

2,8-Dinitro-10H-phenothiazine (C₇H₄N₂O₄S₂, molecular weight 205.22) is a nitro-substituted derivative of the phenothiazine core, characterized by two nitro (-NO₂) groups at the 2- and 8-positions of the tricyclic aromatic system . Phenothiazines are sulfur- and nitrogen-containing heterocyclic compounds with applications in pharmaceuticals, dyes, and materials science.

Properties

IUPAC Name |

2,8-dinitro-10H-phenothiazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O4S/c16-14(17)7-1-3-11-9(5-7)13-10-6-8(15(18)19)2-4-12(10)20-11/h1-6,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFMKCMMSFCWHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC3=C(S2)C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40838182 | |

| Record name | 2,8-Dinitro-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40838182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823802-43-3 | |

| Record name | 2,8-Dinitro-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40838182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Reagents

Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. The reaction proceeds at temperatures between 0°C and 5°C to minimize side reactions such as over-nitration or oxidation. Phenothiazine is dissolved in sulfuric acid, followed by the dropwise addition of nitric acid. The molar ratio of phenothiazine to HNO₃ is critical; a 1:2.2 ratio ensures the introduction of two nitro groups at the 2- and 8-positions.

Yield and Purity Optimization

Under optimized conditions, the reaction yields 58.82% of this compound, as reported in studies using thin-layer chromatography (TLC) to monitor progress. The product exhibits a melting point of 106–108°C and an Rf value of 0.44 in a hexane:ethyl acetate (7:3) solvent system. Post-synthesis purification involves recrystallization from ethanol, which enhances purity to >98%, as confirmed by elemental analysis (C: 49.63%, H: 2.24%, N: 14.33% observed vs. C: 49.83%, H: 2.44%, N: 14.53% theoretical).

Regioselective Functionalization Strategies

Achieving regioselectivity in the nitration of phenothiazine remains a challenge due to the compound’s symmetrical structure. Advanced strategies have been developed to direct nitro groups to the 2- and 8-positions.

Directed Ortho-Metalation

Recent patents describe the use of directed ortho-metalation (DoM) to pre-functionalize phenothiazine. By introducing a temporary directing group (e.g., trimethylsilyl) at the 10-position, nitration preferentially occurs at the 2- and 8-positions. This method improves regioselectivity, yielding this compound with 65–70% efficiency.

Solvent Effects on Nitration

The choice of solvent significantly impacts reaction outcomes. Polar aprotic solvents like dimethylformamide (DMF) enhance nitro group incorporation by stabilizing the transition state. In contrast, non-polar solvents like dichloromethane favor mono-nitration. A comparative study demonstrated that DMF increases di-nitration yields by 15% compared to dichloromethane.

Analytical Characterization of this compound

Rigorous spectroscopic and chromatographic techniques validate the structure and purity of synthesized this compound.

Spectroscopic Data

-

IR Spectroscopy : Key absorption bands at 3361 cm⁻¹ (N-H stretch), 1598 cm⁻¹, and 1444 cm⁻¹ (asymmetric and symmetric NO₂ stretches) confirm the presence of nitro groups.

-

¹H NMR : Peaks at δ 8.22–8.24 ppm (aromatic protons at positions 1 and 3) and δ 7.72–7.74 ppm (protons at positions 7 and 9) align with the 2,8-dinitro substitution pattern.

-

ESI-MS : A molecular ion peak at m/z 290 ([M+H]⁺) corresponds to the compound’s molecular weight (289.27 g/mol).

Chromatographic Validation

TLC analysis using acetone:benzene (1:1) reveals an Rf value of 0.64, distinguishing this compound from mono-nitro byproducts. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm further confirms purity, showing a single peak with a retention time of 6.8 minutes.

Alternative Synthetic Routes and Industrial Scalability

While direct nitration dominates laboratory-scale synthesis, alternative methods are explored for industrial applications.

Cross-Coupling and Sulfur Insertion

A patent-pending method involves the cross-coupling of 2-nitroaniline and 1,3-dibromobenzene, followed by sulfur insertion to form the phenothiazine ring. This route avoids the need for harsh nitrating agents, achieving a 72% yield of this compound after oxidation.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro groups activate specific positions for nucleophilic displacement, particularly under basic or nucleophilic conditions.

Mechanistic Insight :

-

The nitro group at position 8 deactivates the ring but directs substitution to position 2 due to conjugation effects with the sulfur atom .

-

Steric hindrance from the 8-nitro group influences reaction rates and regioselectivity .

Reduction Reactions

Selective reduction of nitro groups or the phenothiazine core is achievable under controlled conditions.

Spectroscopic Evidence :

-

IR spectra show loss of nitro stretching bands (~1520 cm⁻¹) and emergence of N-H stretches (~3350 cm⁻¹) .

-

reveals new aromatic proton patterns consistent with amino substitution .

Oxidation Reactions

Controlled oxidation targets the sulfur atom or aromatic ring.

Structural Impact :

-

Sulfoxide formation increases planarity (dihedral angle reduced to 10° vs. 23° in parent compound) .

-

Overoxidation destroys the heterocyclic framework, limiting synthetic utility .

Electrophilic Substitution

The electron-deficient nature of the ring limits traditional electrophilic reactions but permits directed functionalization.

Synthetic Applications :

-

Chlorinated derivatives (e.g., 2,3-dichloro-6,8-dinitrophenothiazine) show enhanced antihistaminic activity .

Thermal and Stability Studies

-

Thermal Decomposition : Degrades above 300°C, releasing NOₓ gases (confirmed by TGA-DSC) .

-

Photostability : UV exposure leads to nitro group rearrangement, forming quinoidal byproducts .

Biological Activity Correlations

Derivatives of 2,8-dinitro-10H-phenothiazine demonstrate structure-dependent bioactivity:

| Derivative | Activity | IC₅₀ (µM) |

|---|---|---|

| 2-Hydroxy-8-nitro-10H-phenothiazine | Antihistaminic (guinea pig ileum assay) | 0.45 |

| 2,8-Diamino-10H-phenothiazine | Weak antimicrobial (Gram-positive bacteria) | >100 |

Scientific Research Applications

Antihistaminic Activity

Recent studies have demonstrated the antihistaminic potential of 2,8-dinitro-10H-phenothiazine derivatives. A series of synthesized compounds were evaluated for their ability to inhibit histamine activity in guinea pigs. Among these, certain derivatives exhibited significant antihistaminic effects comparable to standard antihistamines such as mepyramine. For instance, the compound P18 showed maximum activity at a concentration of 0.8 µg/mL .

Neuroprotective Effects

Phenothiazine derivatives, including this compound, have been investigated for their neuroprotective effects in conditions such as Alzheimer's disease. These compounds are believed to interact with protein aggregates like amyloid plaques and neurofibrillary tangles, potentially mitigating neurodegeneration . The synthesis of various diamine derivatives has been linked to their efficacy in treating protein aggregation diseases .

Antimicrobial Properties

The biocidal activity of phenothiazine derivatives makes them suitable candidates for use in the agro-food industry and environmental applications. Specifically, this compound has shown promise in treating effluents and controlling microbial growth .

Dyes and Stains

Due to their vibrant colors and stability, phenothiazine derivatives are employed as dyes in various industrial applications. They are particularly useful as medical dyes for staining tissues during surgical procedures or diagnostic tests .

Photovoltaic Materials

The electronic properties of this compound make it an attractive candidate for use in organic photovoltaic devices. Its ability to participate in redox reactions allows it to function effectively as an electron donor material in solar cells .

Case Studies

Mechanism of Action

The mechanism of action of 2,8-dinitro-10H-phenothiazine involves its interaction with various molecular targets and pathways. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with biological molecules. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress .

Comparison with Similar Compounds

Table 2: Crystallographic and Spectroscopic Data

Key Observations:

- Crystallographic Data: The ethynyl derivative (C₂₀H₁₂N₂O₂S) exhibits a triclinic structure with a planar phenothiazine core and a dihedral angle of 15.6° between the phenothiazine and nitro-phenyl groups, indicating moderate π-conjugation disruption . In contrast, this compound’s structure remains uncharacterized in the evidence.

- Spectroscopic Features: The ethynyl derivative’s ¹H NMR shows distinct aromatic protons (δ 7.10–8.21 ppm), whereas nitro groups in this compound would likely deshield adjacent protons, though specific data are lacking .

Biological Activity

2,8-Dinitro-10H-phenothiazine is a compound belonging to the phenothiazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

The molecular formula of this compound is . It features a phenothiazine core with two nitro groups at the 2 and 8 positions, which significantly influence its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from phenothiazine derivatives. The synthetic route often includes nitration reactions to introduce nitro groups at the desired positions. Various methods have been documented in the literature for synthesizing substituted phenothiazines with enhanced biological properties .

Antihistaminic Activity

Recent studies have demonstrated that this compound exhibits significant antihistaminic properties. In a study evaluating several derivatives, compounds including this compound were tested for their ability to inhibit histamine-induced responses in guinea pigs. The results indicated that this compound showed comparable efficacy to mepyramine, a standard antihistamine drug .

Table 1: Antihistaminic Activity of Dinitrophenothiazine Derivatives

| Compound | Concentration (µg/mL) | Antihistaminic Effect (Relative to Mepyramine) |

|---|---|---|

| P18 | 0.8 | Highest activity observed |

| P07 | 0.8 | Moderate activity |

| P11 | 0.8 | Significant activity |

| P12 | 0.8 | Significant activity |

Other Biological Activities

Beyond antihistaminic effects, phenothiazines including 2,8-dinitro derivatives have been reported to possess various other biological activities:

- Antimicrobial : Studies indicate that phenothiazines can exhibit antibacterial and antifungal properties due to their ability to disrupt microbial membranes .

- Anticancer : Some derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells .

- Anti-inflammatory : The anti-inflammatory properties of phenothiazines suggest potential applications in treating inflammatory diseases .

Case Studies

- Antihistaminic Efficacy : A study conducted on guinea pigs demonstrated that this compound effectively reduced allergic symptoms comparable to established antihistamines .

- Toxicity Profile : In acute toxicity studies, the synthesized dinitrophenothiazine derivatives were found to be nontoxic at therapeutic doses. This is crucial for their potential application in clinical settings .

The mechanisms underlying the biological activities of this compound involve interactions with various receptors and cellular pathways:

- Histamine Receptor Interaction : As an antihistamine, it likely acts as an antagonist at H1 receptors, blocking histamine's effects on target tissues.

- Cell Membrane Disruption : The lipophilic nature of phenothiazines allows them to penetrate cell membranes effectively, which may explain their antimicrobial and anticancer properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the synthesis of 2,8-dinitro-10H-phenothiazine to achieve high purity?

- Methodological Answer : The synthesis of nitro-substituted phenothiazines typically involves electrophilic aromatic nitration under controlled conditions. For derivatives like this compound, regioselectivity can be enhanced using mixed acid systems (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize over-nitration. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/hexane gradient) and recrystallization from ethanol improves purity. Structural validation using , , and high-resolution mass spectrometry (HRMS) is critical to confirm regiochemistry and purity .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and torsion angles (e.g., nitro group orientation). For example, triclinic crystal systems (space group ) with unit cell parameters have been reported for phenothiazine derivatives .

- Vibrational spectroscopy : FT-IR identifies nitro group stretching frequencies (~1520 cm for asymmetric NO₂).

- NMR spectroscopy : detects aromatic proton splitting patterns, while confirms nitration sites via deshielded carbons .

Advanced Research Questions

Q. How can SHELX software resolve ambiguities in crystal structure refinement of this compound derivatives?

- Methodological Answer : SHELXL is widely used for small-molecule refinement. For nitro-substituted phenothiazines, anisotropic displacement parameters (ADPs) refine nitro group disorder. SHELXD’s dual-space algorithm aids in solving phases for twinned crystals, while SHELXE improves electron density maps for ambiguous regions. Key steps:

- Data integration : Use SAINT for frame integration and SADABS for absorption correction.

- Validation : Check R-factor convergence () and validate hydrogen bonding networks using Mercury software .

Q. What strategies reconcile contradictory data in dihedral angles of nitro-substituted phenothiazines?

- Methodological Answer : Contradictions in dihedral angles (e.g., C6–S1–C7–C8 torsion angles ranging from −151.03° to −176.47°) may arise from crystal packing effects or dynamic disorder. Strategies include:

- Comparative analysis : Cross-reference multiple datasets (e.g., Cambridge Structural Database) to identify common conformational trends.

- DFT calculations : Optimize geometry using B3LYP/6-311+G(d,p) to compare experimental vs. theoretical angles.

- Temperature-dependent XRD : Assess thermal motion effects on torsion angles .

Q. How can this compound derivatives be designed as selective HDAC inhibitors?

- Methodological Answer : Rational design involves:

- Hydroxamic acid functionalization : Introduce benzhydroxamic acid moieties via amide coupling (e.g., COMU/DIPEA in DMF) to enhance metal-binding affinity to HDAC active sites.

- Selectivity profiling : Test against HDAC isoforms (e.g., HDAC6 vs. HDAC1) using enzymatic assays. Derivatives like 4-[(10H-phenothiazin-10-yl)methyl]-N-hydroxybenzamide (IC₅₀ = 0.12 µM for HDAC6) demonstrate isoform selectivity.

- SAR studies : Correlate substituent position (e.g., 2,8-dinitro vs. 3,7-dibromo) with inhibitory activity .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported solubility and stability of this compound?

- Methodological Answer : Discrepancies often stem from solvent polarity or measurement protocols. Standardize solubility tests (e.g., shake-flask method in PBS pH 7.4) and stability studies (HPLC monitoring under UV light). Cross-validate with thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C for most phenothiazines) .

Computational & Experimental Integration

Q. What computational methods complement experimental data in analyzing this compound’s electronic properties?

- Methodological Answer :

- TD-DFT : Predict UV-Vis spectra (e.g., λ_max ≈ 420 nm for nitro-phenothiazines) and compare with experimental data.

- NBO analysis : Quantify hyperconjugation effects between nitro groups and the phenothiazine ring.

- Molecular docking : Simulate binding modes with biological targets (e.g., tubulin) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.